molecular formula C25H25N3O3S2 B2978584 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1252851-93-6

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2978584
CAS No.: 1252851-93-6
M. Wt: 479.61
InChI Key: PAKDJGXDOAIEPC-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and antimicrobial activity . Key structural elements include:

  • Sulfanylacetamide linkage at position 2, providing a flexible spacer for target engagement.
  • N-(2-methoxy-5-methylphenyl) acetamide moiety, contributing to hydrogen-bonding interactions and selectivity .

The synthesis likely involves coupling a thienopyrimidinone intermediate with a sulfanylacetamide derivative under basic conditions (e.g., Cs₂CO₃ in DMSO), as seen in analogous protocols for related compounds . While direct biological data for this compound are unavailable in the provided evidence, structural analogs demonstrate antimicrobial, anticancer, and enzyme-modulating activities .

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-15-5-8-21(31-4)20(11-15)26-22(29)14-33-25-27-19-9-10-32-23(19)24(30)28(25)13-18-7-6-16(2)17(3)12-18/h5-12H,13-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKDJGXDOAIEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the dimethylphenylmethyl group and the sulfanyl group. The final step involves the acylation of the intermediate with 2-methoxy-5-methylphenyl acetic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidine core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its biological activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thienopyrimidine derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Bioactivity Reference
Target Compound 3,4-Dimethylbenzyl; 2-methoxy-5-methylphenyl acetamide 505.61 (calculated) Hypothesized antimicrobial/kinase inhibition (based on analogs)
2-{[3-(3,5-Difluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 3,5-Difluorophenyl; 2,5-dimethoxyphenyl acetamide 513.50 Enhanced metabolic stability (fluorine substituents); potential CNS activity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dichlorophenyl; 4-methylpyrimidinone 344.21 Antibacterial (MIC: 12.5 µg/mL against S. aureus)
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-allyl-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide 5-Methylfuran; allyl; 2-methylphenyl acetamide 464.55 Antifungal (structural similarity to triazole antifungals)
N-Phenyl-2-(tetrahydrobenzothieno-triazolopyrimidinylsulfanyl)acetamide Tetrahydrobenzothieno-triazolopyrimidine; phenyl acetamide 437.50 Anticancer (IC₅₀: 8 µM against MCF-7 cells)

Key Findings from Comparative Analysis

Substituent-Driven Bioactivity Fluorine and Chlorine Substituents: The 3,5-difluorophenyl analog () exhibits higher metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation. Similarly, the dichlorophenyl analog () shows potent antibacterial activity, likely due to enhanced electrophilicity and membrane disruption.

Core Heterocycle Modifications Thieno[3,2-d]pyrimidinone vs. Dihydropyrimidinone: The dihydropyrimidinone analog () lacks the fused thiophene ring, reducing aromatic stacking interactions but improving solubility. Benzothieno-Triazolopyrimidine Hybrids: The tetrahydrobenzothieno-triazolopyrimidine core () introduces conformational rigidity, enhancing binding affinity in enzyme pockets.

Sulfanylacetamide Linker All compounds retain the sulfanylacetamide group, critical for covalent or non-covalent interactions with cysteine residues or metal ions in biological targets .

Biological Performance Antimicrobial Activity: The dichlorophenyl analog () outperforms others in antibacterial potency, likely due to halogen-mediated disruption of bacterial membranes. Anticancer Potential: The benzothieno-triazolopyrimidine derivative () shows superior cytotoxicity, attributed to its dual inhibition of topoisomerase and kinase pathways.

Biological Activity

The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O2S2C_{22}H_{27}N_{3}O_{2}S_{2} with a molecular weight of approximately 429.6 g/mol. The structure features a thienopyrimidine core linked to various functional groups that are believed to contribute to its biological activity.

Biological Activity

Research indicates that compounds containing thienopyrimidine structures often exhibit significant biological activities. The following subsections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that thienopyrimidine derivatives can possess antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The mechanism of action typically involves interference with bacterial cell division and metabolic processes.

CompoundActivityReference
This compoundAntimicrobial (potential)
Similar Thienopyrimidine DerivativesEffective against MRSA

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Thienopyrimidine derivatives have been associated with the inhibition of key kinases involved in cell proliferation and survival pathways. For example, Aurora kinase inhibitors have shown promise in preclinical models by inducing cell cycle arrest and apoptosis in cancer cells .

Case Study: Aurora Kinase Inhibition
A related compound, SNS-314, selectively inhibits Aurora kinases A and B, leading to impaired mitosis in cancer cells. This mechanism may be relevant for understanding the potential anticancer activity of the thienopyrimidine-based compound under discussion .

Research Findings

Recent studies have focused on the synthesis and characterization of thienopyrimidine derivatives to elucidate their biological mechanisms. For example:

  • Synthesis Techniques : Multi-step organic reactions are employed to synthesize derivatives that retain or enhance biological activity.
  • In Vitro Studies : Various derivatives have been tested for their effects on cancer cell lines and microbial strains, highlighting their potential as therapeutic agents.

Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential against MRSA and Gram-positive bacteria
AnticancerInhibition of cell proliferation in cancer models

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